

Comparative Guide to Cross-Validated Analytical Methods for Thomapyrin Quantification

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Compound of Interest

Compound Name: *Thomapyrin*

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This guide provides a detailed comparison of cross-validated analytical methods for the quantification of the active pharmaceutical ingredients in **Thomapyrin**: acetylsalicylic acid (aspirin), paracetamol (acetaminophen), and caffeine. The information is intended for researchers, scientists, and drug development professionals seeking to implement robust and reliable analytical procedures for quality control and research purposes.

Introduction

Thomapyrin is a combination analgesic containing acetylsalicylic acid, paracetamol, and caffeine. Accurate and precise quantification of these components is crucial for ensuring the safety, efficacy, and quality of the final drug product. This guide focuses on two widely employed analytical techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Spectrophotometry with multivariate calibration. The performance of these methods is compared based on published validation data.

Analytical Methods Comparison

A direct comparison of the key performance indicators for RP-HPLC and UV-Spectrophotometry highlights their respective strengths and suitability for the simultaneous analysis of acetylsalicylic acid, paracetamol, and caffeine.

Quantitative Performance Data

The following table summarizes the validation parameters for representative RP-HPLC and UV-Spectrophotometric methods, demonstrating their linearity, accuracy, precision, and sensitivity.

Parameter	RP-HPLC Method	UV-Spectrophotometry with Multivariate Regression
Linearity Range	Acetylsalicylic Acid: Not Specified Paracetamol: 1 - 100 µg/mL[1] Caffeine: 1 - 100 µg/mL[1]	Acetylsalicylic Acid: 4.11–19.53 µg/mL[2] Paracetamol: 3.33–16.65 µg/mL[2] Caffeine: 2.00–14.00 µg/mL[2]
Correlation Coefficient (r)	> 0.998[3]	Not explicitly stated, but excellent goodness of fit reported[2][4]
Accuracy (% Recovery)	Acetylsalicylic Acid: 98.74–102.08%[3][5] Paracetamol: 99.93–102.11%[3][5] Caffeine: 98.25–102.12%[3][5]	Acetylsalicylic Acid: 99.84% (±1.21)[2] Paracetamol: 100.49% (±1.66)[2] Caffeine: 100.15% (±1.35)[2]
Precision (RSD)	Intra-day: 0.36-1.89% Inter-day: 0.58-2.18%[3][5]	System Precision and Repeatability: Excellent[2]
Limit of Detection (LOD)	Acetylsalicylic Acid: 9×10^{-5} mg/mL[3][5] Paracetamol: Not Specified Caffeine: 1.7×10^{-4} mg/mL[3][5]	Not explicitly stated
Limit of Quantification (LOQ)	Acetylsalicylic Acid: 2.5×10^{-4} mg/mL[3][5] Paracetamol: Not Specified Caffeine: 5.6×10^{-4} mg/mL[3][5]	Not explicitly stated

Experimental Protocols

Detailed methodologies for the compared analytical techniques are provided below. These protocols are based on established and validated methods reported in the literature.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method provides high selectivity and sensitivity for the simultaneous determination of the three active ingredients.

1. Instrumentation:

- HPLC system with a pump, injector, UV-Vis detector, and a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[3][6].

2. Mobile Phase:

- A mixture of acetonitrile and water (e.g., 25:75 v/v) with the pH adjusted to 2.5 using phosphoric acid[3][6].

3. Chromatographic Conditions:

- Flow Rate: 2.0 mL/min[3][6]
- Detection Wavelength: 207 nm[3][6]
- Injection Volume: 20 µL
- Column Temperature: Ambient

4. Sample Preparation:

- A standard stock solution is prepared by dissolving accurately weighed amounts of acetylsalicylic acid, paracetamol, and caffeine in the mobile phase.
- Working standard solutions are prepared by diluting the stock solution to various concentrations.
- For tablet analysis, a number of tablets are weighed, finely powdered, and an amount equivalent to a single tablet is dissolved in the mobile phase, followed by sonication and filtration.

5. Analysis:

- The standard solutions are injected to establish the calibration curve.
- The sample solution is then injected, and the peak areas of the three components are measured.
- The concentration of each active ingredient in the sample is determined from the calibration curve.

UV-Spectrophotometry with Multivariate Regression

This technique, coupled with chemometric methods like principal component regression (PCR) or partial least squares (PLS), allows for the simultaneous determination of the analytes despite their overlapping spectra.[\[2\]](#)[\[4\]](#)[\[7\]](#)

1. Instrumentation:

- A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.

2. Reagents and Solutions:

- 20% ethanolic solution as the solvent[\[2\]](#).
- Standard stock solutions of acetylsalicylic acid, paracetamol, and caffeine are prepared in the solvent.

3. Sample Preparation:

- A training set of calibration samples with varying concentrations of the three analytes is prepared using a partial factorial design[\[2\]](#)[\[4\]](#).
- For pharmaceutical formulations, a portion of the powdered tablets is dissolved in the solvent, sonicated, and filtered to obtain a clear solution.

4. Spectral Measurement:

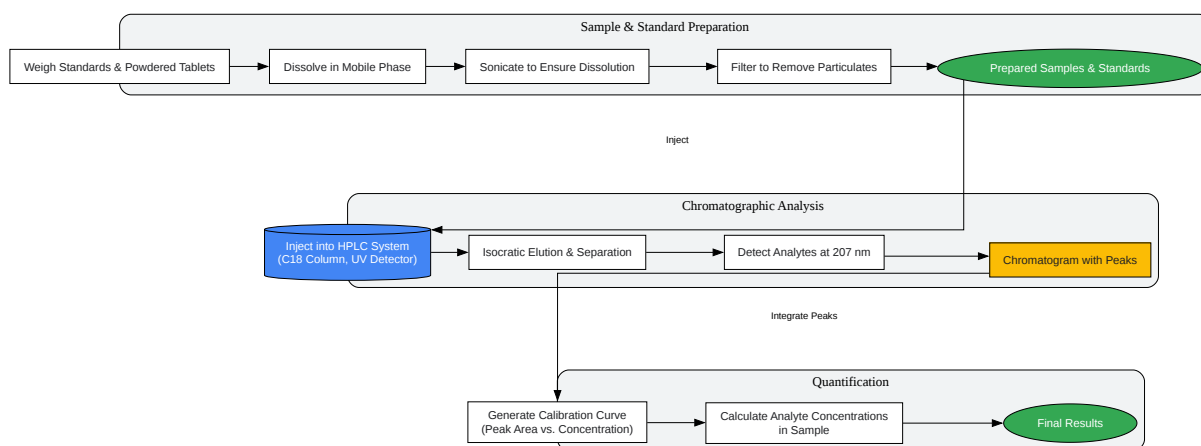
- The absorbance spectra of the standard and sample solutions are recorded over a specific wavelength range (e.g., 210-300 nm).
- The zero-order spectra are used for the multivariate calibration model[2].

5. Data Analysis:

- A multivariate calibration model (PCR or PLS) is built using the spectral data of the training set.
- The concentration of each analyte in the sample is then predicted using this model. The results can be validated by comparing them with an independent method like HPLC[4].

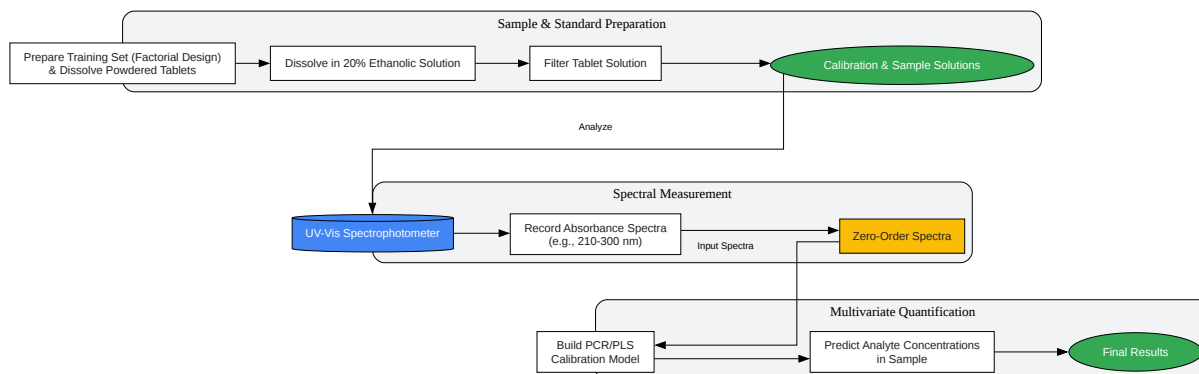
Methodology Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.



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Caption: Workflow for RP-HPLC quantification of **Thomapyrin** components.



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Caption: Workflow for UV-Spectrophotometric quantification with multivariate regression.

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